ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate
Description
Ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxo group, and an ethyl ester. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Properties
IUPAC Name |
ethyl 6-(4-fluorophenyl)-8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3/c1-2-22-15(21)12-8-19-7-11(18-14(20)13(19)17-12)9-3-5-10(16)6-4-9/h3-8H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCBWYGFYFIGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(NC(=O)C2=N1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate typically involves multi-step reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl halide reacts with the imidazo[1,2-a]pyrazine core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate exhibit antimicrobial properties. These compounds are being investigated for their efficacy against various bacterial strains and fungi. The fluorine atom in the structure may play a crucial role in enhancing the compound's interaction with microbial targets.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar imidazo[1,2-a]pyrazine frameworks have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Future studies are needed to elucidate the specific mechanisms of action and potential therapeutic applications.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research into related compounds has revealed their ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers where such enzymes are dysregulated.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of imidazo[1,2-a]pyrazine derivatives. It was found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. This opens avenues for developing new antimicrobial agents based on the structure of this compound .
Case Study 2: Anticancer Potential
In a recent investigation reported in Cancer Letters, researchers synthesized several imidazo[1,2-a]pyrazine derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results showed that some compounds induced significant apoptosis in breast and prostate cancer cells, suggesting that this compound could be further explored for its anticancer properties .
Mechanism of Action
The mechanism of action of ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases or other signaling molecules, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern.
Pyrazolo[1,5-a]pyrimidines: Another class of heterocycles with similar pharmacological activities.
Uniqueness
Ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity towards specific biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Biological Activity
Ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and its derivatives.
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The imidazo[1,2-a]pyrazine scaffold is known for its versatility in medicinal chemistry, allowing for various substitutions that can enhance biological activity. The incorporation of the 4-fluorophenyl group is particularly significant as fluorine atoms can modulate lipophilicity and bioavailability.
Antimicrobial Activity
Recent studies have indicated that imidazo[1,2-a]pyrazine derivatives exhibit promising antimicrobial properties. Specifically, compounds with similar structures have been evaluated for their activity against various pathogens. For instance:
- In vitro studies demonstrated that certain imidazo[1,2-a]pyrazine derivatives show potent activity against Mycobacterium tuberculosis, with mechanisms involving inhibition of key enzymes such as QcrB, crucial for bacterial respiration .
- A series of pyrazole derivatives have also shown effectiveness against bacterial strains, suggesting that modifications in the imidazo[1,2-a]pyrazine framework can lead to enhanced antibacterial properties .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Compounds derived from imidazo[1,2-a]pyrazines have been reported to inhibit cancer cell proliferation across multiple human tumor cell lines. For example, some derivatives exhibited GI50 values in the nanomolar range against specific cancer types .
- The structure-activity relationship (SAR) studies indicate that substitutions at different positions on the imidazo ring can significantly affect the cytotoxicity and selectivity towards cancer cells .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antitubercular Activity : In a study focusing on anti-tuberculosis properties, derivatives were synthesized and screened for their ability to inhibit M. tuberculosis. The most active compounds were those with specific substitutions that enhanced binding to bacterial targets .
- Anticancer Assays : Another investigation assessed the anticancer effects of this compound on various cell lines. Results indicated significant growth inhibition in breast and lung cancer cells, correlating with structural modifications that improved interaction with cellular targets .
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how structural changes influence biological activity:
| Substitution Position | Effect on Activity | Notable Compounds |
|---|---|---|
| 4-Fluorophenyl | Increased lipophilicity | Ethyl 6-(4-fluorophenyl)... |
| Carbonyl Group | Enhanced potency | Variants with different ketones |
| Imidazole Ring Modifications | Altered selectivity | Various synthesized analogs |
Q & A
Q. What experimental approaches can elucidate the compound’s biodegradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
